![molecular formula C13H14N2O4 B2894329 5-环丙基-N-(2-(呋喃-3-基)-2-羟乙基)异恶唑-3-甲酰胺 CAS No. 1396759-58-2](/img/structure/B2894329.png)
5-环丙基-N-(2-(呋喃-3-基)-2-羟乙基)异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide, also known as CPI-069, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
科学研究应用
化学合成和构效关系
与“5-环丙基-N-(2-(呋喃-3-基)-2-羟乙基)异恶唑-3-甲酰胺”类似的异恶唑衍生物已通过各种方法合成,显示出显着的抗原生动物活性。例如,Patrick 等人 (2007) 的一项研究探讨了双阳离子 3,5-二苯基异恶唑的合成和体外抗原生动物活性,突出了它们对布氏锥虫和恶性疟原虫的潜力,某些化合物表现出显着的选择性和效力 (Patrick 等,2007)。
生物活性
对异恶唑和呋喃衍生物的生物活性的研究显示出广泛的药理潜力。例如,Dhaduk 和 Joshi (2022) 研究了衍生物的抗菌特性,他们合成了具有良好抗菌和抗真菌活性的异恶唑衍生物 (Dhaduk & Joshi,2022)。此外,还研究了与异恶唑结构相关的新的双阳离子咪唑并[1,2-a]吡啶作为抗原生动物剂,对布氏锥虫和恶性疟原虫具有显着的体外和体内活性 (Ismail 等,2004)。
潜在治疗用途
该研究还扩展到探索异恶唑在开发新治疗剂中的应用。Sun 等人 (2020) 设计了具有显着除草活性的 N-苄基-5-环丙基-异恶唑-4-甲酰胺,展示了该化合物在农业中的用途,并表明其在多靶点药物设计策略中的潜力 (Sun 等,2020)。治疗应用的另一个方面包括合成含异恶唑的磺酰胺,对碳酸酐酶 II 和 VII 具有有效的抑制特性,表明在治疗青光眼和神经性疼痛等疾病中具有潜在用途 (Altug 等,2017)。
作用机制
Mode of Action
Furan derivatives are known to have a wide range of biological activities, including acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
属性
IUPAC Name |
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(9-3-4-18-7-9)6-14-13(17)10-5-12(19-15-10)8-1-2-8/h3-5,7-8,11,16H,1-2,6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWGPMIOLZXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。